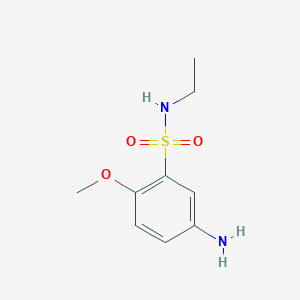
5-amino-N-ethyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-ethyl-2-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features an amino group, an ethyl group, and a methoxy group attached to a benzenesulfonamide core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzenesulfonamide to introduce a nitro group at the desired position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation. The final step involves the ethylation of the amino group using ethyl iodide or ethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the overall production cost.
化学反応の分析
Types of Reactions
5-amino-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder or catalytic hydrogenation with hydrogen gas.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields a nitro compound, while substitution of the methoxy group can yield various substituted benzenesulfonamides .
科学的研究の応用
5-amino-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-amino-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the active site of the enzyme, forming a coordination bond. This interaction disrupts the enzyme’s activity, leading to its inhibitory effects .
類似化合物との比較
Similar Compounds
- 5-bromo-N-ethyl-2-methoxybenzenesulfonamide
- 5-methyl-2-methoxybenzenesulfonamide
- 2-amino-5-methylbenzoic acid
Uniqueness
5-amino-N-ethyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications in medicinal chemistry and industrial processes .
生物活性
5-amino-N-ethyl-2-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring an amino group and a methoxybenzene sulfonamide moiety, positions it as a potential candidate for various therapeutic applications, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C10H15N2O3S
- Molecular Weight : 229.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammatory responses.
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, possess antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, with notable activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 16 |
Anticancer Activity
The compound has been evaluated for its anticancer potential across multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 12 | Cell cycle arrest at G1 phase |
| A549 | 10 | Inhibition of proliferation |
Case Studies
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced inflammation in murine models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cytotoxicity Assessment : In vitro assays showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides often correlates with their chemical structure. Modifications to the methoxy group or the sulfonamide moiety can enhance or diminish activity. For instance, substituting the methoxy group with a more electronegative atom has been shown to improve anticancer efficacy.
特性
分子式 |
C9H14N2O3S |
|---|---|
分子量 |
230.29 g/mol |
IUPAC名 |
5-amino-N-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3,10H2,1-2H3 |
InChIキー |
GGHJFUXILPIUBD-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















